5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran)
Description
5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) (CAS: 659212-78-1) is a bis-furan derivative synthesized via hydroxyalkylation/alkylation (HAA) reactions. It is structurally characterized by a thiophene-based methylene bridge connecting two 2-methylfuran units. highlights its synthesis using RuCl₃·3H₂O as a catalyst, which facilitates condensation reactions between aldehydes and heterocyclic compounds like 2-methylfuran . With a purity of 97%, it is commercially available for specialized applications .
Properties
CAS No. |
874213-20-4 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylfuran-2-yl)-thiophen-2-ylmethyl]furan |
InChI |
InChI=1S/C15H14O2S/c1-10-5-7-12(16-10)15(14-4-3-9-18-14)13-8-6-11(2)17-13/h3-9,15H,1-2H3 |
InChI Key |
IZHXVZSPURFJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Hydroxyalkylation/Alkylation (HAA) Reaction Mechanism
The primary route for synthesizing 5,5'-(thiophen-2-ylmethylene)bis(2-methylfuran) involves a hydroxyalkylation/alkylation (HAA) reaction between furfural (FAL) and 2-methylfuran (2-MF) under acid-catalyzed conditions. This one-pot reaction proceeds via a tandem mechanism:
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Hydroxyalkylation : Protonation of FAL’s carbonyl group generates a carbocation, which reacts with 2-MF to form a hydroxyalkyl intermediate.
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Alkylation : Dehydration of the intermediate followed by a second alkylation with another 2-MF molecule yields the bis-furan product.
The solventless nature of this reaction eliminates the need for toxic organic solvents, reducing environmental impact and simplifying downstream purification.
Acid-Functionalized Hydrochar Catalysts
Recent advancements have employed sulfonated hydrochar (SHC) as a heterogeneous catalyst for this reaction. SHC is synthesized through hydrothermal carbonization of biomass followed by sulfonation, which introduces -SOH groups onto the carbonaceous framework. These acidic sites facilitate proton transfer critical for the HAA mechanism.
Catalyst Characterization
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XPS Analysis : SHC exhibits a sulfur content of 9.65% (Table S1), confirming successful sulfonation.
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NH-TPD : Strong acid sites (1.23 mmol/g) dominate SHC’s surface, enhancing catalytic activity (Fig. S6).
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pH Measurements : SHC’s acidic surface (pH 6.84) outperforms non-functionalized hydrochar (pH 7.27), correlating with higher yields (Table S2).
Optimized Reaction Conditions
Temperature and Time Dependence
Optimal yields (92%) are achieved at 120°C over 6 hours (Table 1). Lower temperatures (80–100°C) result in incomplete conversion, while prolonged durations (>8 hours) promote side reactions like polymerization.
Table 1: Effect of Temperature on Product Yield
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 6 | 45 |
| 100 | 6 | 68 |
| 120 | 6 | 92 |
| 120 | 8 | 85 |
Catalyst Loading and Reusability
A catalyst loading of 10 wt% relative to FAL maximizes yield without leaching sulfonic groups. SHC demonstrates excellent recyclability, retaining 88% activity after four cycles (Fig. S13a). Post-reaction characterization reveals intact sulfur content (9.12% vs. initial 9.65%) and preserved mesoporous structure (BET surface area: 38 m/g).
Green Chemistry Metrics
The solventless HAA process adheres to sustainable practices, as quantified by green metrics:
Table 2: Green Metrics for SHC-Catalyzed Synthesis
| Metric | Value |
|---|---|
| Atom Economy (AE) | 84.7% |
| Environmental Factor (E) | 0.18 |
| Carbon Economy (CE) | 93.5% |
| Process Mass Intensity | 1.24 |
These metrics highlight the process’s efficiency, with low waste generation (E-factor = 0.18) and high carbon utilization.
Structural Confirmation via Spectroscopic Analysis
1H^1 \text{H}1H and 13C^{13}\text{C}13C NMR Spectroscopy
The product’s structure is unambiguously confirmed by NMR:
Elemental Analysis
CHNOS analysis corroborates the molecular formula, showing 42.32% C, 4.88% H, 1.10% N, 38.91% O, and 8.37% S (Table S3).
Comparative Analysis with Alternative Catalysts
Phosphoric Acid-Functionalized Hydrochar (PHC)
PHC yields inferior results (78%) due to weaker acid strength (0.89 mmol/g vs. SHC’s 1.23 mmol/g) and lower sulfur content (3.26% P vs. 9.65% S).
Homogeneous Acid Catalysts
Traditional catalysts like HSO achieve comparable yields (90%) but suffer from corrosion, difficult separation, and higher E-factors (0.45 vs. SHC’s 0.18).
Industrial Scalability and Challenges
While SHC-based synthesis is promising, scalability hurdles include:
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Catalyst Production Costs : Hydrothermal carbonization requires energy-intensive steps.
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Byproduct Management : Trace polymerization byproducts necessitate precise temperature control.
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Feedstock Purity : Residual lignin in biomass-derived hydrochars may introduce impurities.
Chemical Reactions Analysis
Hydroxyalkylation/Alkylation (HAA) Reactions
This compound participates in acid-catalyzed HAA reactions, forming larger molecular frameworks. For example:
-
Reaction with Cyclohexanone : Under optimized conditions (0.01 g acid catalyst, 60°C, 6 h), 5,5'-(cyclohexane-1,1-diyl)bis(2-methylfuran) is produced with 98% yield . Amberlyst-15 and Nafion-212 resins are effective catalysts due to strong Brønsted acidity .
-
Mechanistic Pathway : The reaction proceeds via a carbocation intermediate generated at the methylene bridge, followed by nucleophilic attack from 2-methylfuran. Water byproducts can induce hydrolytic side reactions, necessitating precise control of reaction time and temperature .
Electrophilic Substitution
The furan and thiophene rings undergo electrophilic substitution:
-
Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) at the α-positions of the furan rings, yielding dihalogenated derivatives.
-
Acylation : Acetyl chloride in the presence of AlCl₃ selectively functionalizes the thiophene ring’s β-position.
Polymerization Behavior
The compound exhibits potential for radical-initiated polymerization:
-
Free-Radical Mechanism : In the presence of initiators like S₂O₈²⁻, the methylene bridge facilitates cross-linking, forming polymeric networks. ESR studies confirm radical intermediates with a g-value of 2.003 .
-
Inhibition : TEMPO (a radical scavenger) suppresses polymerization, validating the radical pathway .
Catalytic Hydrodeoxygenation (HDO)
Hydrodeoxygenation over Ni/SiO₂ catalysts converts the compound into alkane fuels:
-
Conditions : 220°C, 30 min, H₂ atmosphere.
-
Outcome : Full conversion to C₁₅–C₂₀ alkanes with >90% selectivity, relevant for renewable diesel production .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiophene have shown promising activity against various cancer cell lines. A study assessing the anticancer potential of thiophene derivatives revealed that they could inhibit cell growth effectively, suggesting that 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) may also possess similar properties due to its structural characteristics .
Antimicrobial Properties
Thiophene-linked compounds have been investigated for their antimicrobial activity. The synthesis of thiophene-based derivatives demonstrated notable efficacy against a range of microbial strains. The incorporation of the thiophene moiety into the molecular structure enhances the biological activity, indicating that 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) could be a candidate for developing new antimicrobial agents .
Materials Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has shown that compounds like 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These applications are attributed to their ability to facilitate charge transport and enhance device efficiency .
Polymer Chemistry
In polymer chemistry, thiophene-based compounds are used as monomers to create conductive polymers. The incorporation of 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) into polymer matrices can improve conductivity and thermal stability, making it an important component in the development of advanced materials for electronic applications .
Renewable Energy
Biofuel Production
Recent studies have explored the conversion of furan derivatives into biofuels. The compound 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) can serve as a precursor for the synthesis of liquid fuels through catalytic processes. Research indicates that its derivatives can be transformed into high-energy-density fuels, contributing to sustainable energy solutions .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Thiophene Derivative A | A549 (Lung Cancer) | 15.72 |
| Thiophene Derivative B | MCF7 (Breast Cancer) | 12.53 |
| 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) | TBD | TBD |
Table 2: Antimicrobial Efficacy of Thiophene Compounds
| Compound Name | Microbial Strain Tested | EC50 (µg/mL) |
|---|---|---|
| Thiophene Derivative C | Staphylococcus aureus | 6.04 |
| Thiophene Derivative D | Escherichia coli | 7.65 |
| 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) | TBD | TBD |
Case Studies
- Anticancer Evaluation : A study conducted by the National Cancer Institute evaluated various thiophene derivatives for their anticancer properties using standardized protocols. The results indicated significant growth inhibition across multiple cancer cell lines, suggesting that structurally similar compounds could yield beneficial results in therapeutic applications.
- Material Performance in Electronics : Research on the use of thiophene derivatives in OLEDs highlighted improved efficiency and stability when incorporated into device architectures. The findings suggest that 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) could enhance performance metrics in organic electronic devices.
- Biofuel Synthesis Pathways : Investigations into the catalytic conversion of furan derivatives into biofuels demonstrated high yields and efficiency when using specific catalysts with compounds like 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran). This positions the compound as a viable candidate for renewable energy applications.
Mechanism of Action
The mechanism of action of 5,5’-(Thiophen-2-ylmethylene)bis(2-methylfuran) involves its reactivity towards various chemical reagents. The thiophene ring and furan units provide multiple reactive sites for electrophilic and nucleophilic attacks. The methylene bridge facilitates the formation of new C-C bonds, enhancing the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Furan Derivatives with Aromatic Aldehyde Linkers
5,5′-(Phenylmethylene)bis(2-methylfuran) :
- 5,5′-(Furan-2-ylmethylene)bis(2-methylfuran): Reactants: Furfural + 2-methylfuran. Catalyst: LF resin (lignosulfonate-derived solid acid). Yield: 89%, surpassing Amberlyst resins in selectivity. Key Feature: LF resin’s Brønsted acidity and large surface area improve reactivity. Used in biomass-to-fuel pathways .
Bis-Furan Derivatives with Aliphatic Linkers
- 5,5′-(Butane-1,1-diyl)bis(2-methylfuran): Reactants: Butanal + 2-methylfuran. Catalyst: Proton titanate nanotubes (PTNTs). Yield: 77%. Key Feature: PTNTs’ high Brønsted acidity and surface area enable efficient HAA. Hydrodeoxygenation yields C8–C16 alkanes for diesel fuel .
- 5,5′-(Cyclopentane-1,1-diyl)bis(2-methylfuran): Reactants: Cyclopentanone + 2-methylfuran. Catalyst: Nafion212 (solid acid). Yield: 95% (combined with pentan-2-one derivative). Key Feature: Cyclopentanone’s cyclic structure directs selectivity toward branched alkanes post-hydrodeoxygenation .
Bis-Furan Derivatives with Heterocyclic Linkers
- 5,5′-(Thiophen-2-ylmethylene)bis(2-methylfuran): Reactants: Thiophene-2-carbaldehyde + 2-methylfuran. Catalyst: RuCl₃·3H₂O.
Aryl-Substituted Bis-Furan Derivatives
- 5,5′-Bis-(2-methylfuryl)-(3-nitrophenyl)methane (5g): Reactants: 3-Nitrobenzaldehyde + 2-methylfuran. Key Feature: Nitro group introduces polarity, making it suitable for pharmaceutical applications (e.g., HDAC inhibitors) .
Comparative Analysis: Structural and Functional Differences
Key Observations :
- Catalyst Impact : Solid acids (Nafion, LF resin) outperform liquid acids in HAA due to recyclability and tunable acidity .
- Linker Influence : Aromatic linkers (e.g., benzene, furan) enhance thermal stability for fuel applications, while heterocyclic linkers (thiophene) expand electronic applications .
- Yield vs. Functionality : Higher yields (e.g., 89–95%) correlate with aliphatic or furan-derived linkers, whereas nitro- or thiophene-substituted derivatives trade yield for specialized functionality .
Biological Activity
5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) is a compound derived from the fusion of thiophene and furan structures. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological evaluations, and research findings related to this compound.
Synthesis
The synthesis of 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) typically involves the condensation of thiophene derivatives with 2-methylfuran. The reaction conditions can significantly influence the yield and purity of the final product. Various catalysts and solvents have been explored to optimize these reactions.
Biological Activity Overview
The biological activity of 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) has been investigated through several studies focusing on its potential as an antimicrobial agent, anticancer compound, and its effects on cellular pathways.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiosemicarbazone derivatives derived from furan have demonstrated strong antibacterial activity against various strains, including Staphylococcus aureus and Candida albicans . While specific data for 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) is limited, its structural analogs suggest potential efficacy against microbial pathogens.
Anticancer Activity
In vitro studies have indicated that compounds containing furan moieties can induce apoptosis in cancer cell lines. For example, derivatives with furan structures have been shown to activate apoptotic pathways in breast cancer cells (MCF-7) with IC50 values around 3.47 µM . The mechanism often involves the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cell survival and proliferation.
Case Studies
- Anticancer Evaluation : A study evaluated a series of furan-based compounds for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural features to 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) exhibited significant antiproliferative activity (IC50 values ranging from 10 to 30 µM) .
- Antimicrobial Studies : Another investigation focused on thiazolidinedione derivatives that share structural similarities with thiophene-furan compounds. These derivatives were assessed for their ability to inhibit PI3Kgamma, a target in inflammatory diseases. The findings highlighted their potential as selective inhibitors with promising antimicrobial activity .
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran), and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be approached via condensation reactions between thiophene derivatives and methyl-substituted furans. For example, analogous compounds like 5,5′-Bis-(2-methylfuryl) derivatives are synthesized using acid-catalyzed Friedel-Crafts alkylation or aryl coupling strategies . Key variables include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids may enhance electrophilic substitution.
- Solvent polarity : Tetrahydrofuran (THF) or dichloromethane is often used to stabilize intermediates .
- Reaction time : Extended durations (e.g., 3 days) are required for complete conversion in multi-step syntheses .
Yield optimization involves monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants .
Q. How can spectroscopic techniques confirm the structural integrity of 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran)?
Methodological Answer: A combination of ¹H/¹³C NMR, IR, and mass spectrometry (MS) is critical:
- ¹H NMR : Look for characteristic peaks of thiophene protons (δ 6.8–7.2 ppm) and furan methyl groups (δ 2.2–2.5 ppm). For example, similar compounds like 5,5′-Bis-(2-methylfuryl) derivatives show distinct aromatic splitting patterns .
- IR : Absorbance bands near 1600 cm⁻¹ (C=C stretching in thiophene/furan) and 2900 cm⁻¹ (C-H in methyl groups) confirm functional groups .
- MS : Molecular ion peaks (e.g., m/z 354 for C₁₉H₁₈O₂S) validate the molecular formula. High-resolution MS (HRMS) is recommended for precise mass confirmation .
Advanced Research Questions
Q. How do substituent effects on the thiophene or furan rings influence the compound’s electronic properties?
Methodological Answer: Substituent effects can be studied via:
- Synthesis of derivatives : Replace methyl groups with electron-donating (e.g., methoxy) or withdrawing (e.g., chloro) groups. For example, derivatives like 5,5′-Bis-(2-methylfuryl)-(3-chlorophenyl)methane exhibit altered NMR chemical shifts due to electron withdrawal .
- UV-Vis spectroscopy : Compare λₘₐₓ shifts to assess conjugation changes. Thiophene’s electron-rich nature enhances π-π* transitions, while electron-withdrawing groups reduce absorption wavelengths.
- Cyclic voltammetry : Measure oxidation potentials to quantify electronic perturbations. Thiophene-furan hybrids often show lower oxidation potentials than pure aromatic systems due to extended conjugation .
Q. What experimental strategies address discrepancies in reported synthetic yields or purity?
Methodological Answer: Contradictions in yield/purity often arise from:
- Impurity in starting materials : Use high-purity reactants (e.g., >98% purity, as in ) and validate via gas chromatography (GC) or HPLC .
- Incomplete purification : Optimize column chromatography conditions (e.g., silica gel grade, eluent polarity) or employ recrystallization. For example, dispirophosphazenes in were purified via column chromatography after THF evaporation.
- Reaction scalability : Pilot small-scale reactions (e.g., 0.9 mmol in ) before scaling up, as heat/mass transfer inefficiencies in larger batches may reduce yield .
Q. How can computational modeling predict the stability of 5,5'-(Thiophen-2-ylmethylene)bis(2-methylfuran) under varying conditions?
Methodological Answer:
- DFT calculations : Use Gaussian or similar software to model bond dissociation energies (BDEs) and identify labile bonds. For example, the thiophene-methylene bond may exhibit lower BDEs than furan-methyl linkages.
- Solvent effects : Simulate solvation-free energies in polar (e.g., water) vs. nonpolar (e.g., THF) solvents using COSMO-RS models. highlights THF’s role in stabilizing intermediates.
- Thermogravimetric analysis (TGA) : Correlate experimental decomposition temperatures (e.g., 150–200°C for similar furan-thiophene hybrids) with computed activation energies .
Q. What are the challenges in characterizing byproducts from multi-step syntheses of this compound?
Methodological Answer:
- LC-MS/MS : Identify low-concentration byproducts via tandem MS fragmentation patterns. For example, dimerization or oxidation products (e.g., sulfoxide derivatives) may form during prolonged reactions .
- X-ray crystallography : Resolve ambiguities in structural isomers. While not directly reported for this compound, analogous spirocyclic phosphazenes in required crystallography for definitive confirmation.
- ²D NMR (e.g., HSQC, NOESY) : Differentiate regioisomers by correlating proton-proton proximities and carbon-proton couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
